Product packaging for [(2R)-oxetan-2-yl]methanamine(Cat. No.:CAS No. 2090728-35-9)

[(2R)-oxetan-2-yl]methanamine

Cat. No.: B3115287
CAS No.: 2090728-35-9
M. Wt: 87.12
InChI Key: QDEFNAHLCTUWAH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Small Ring Ethers in Organic Chemistry and Drug Discovery

Small ring ethers, such as oxetanes, are four-membered cyclic ethers that have garnered substantial attention in organic chemistry and drug discovery. nih.govnih.gov Their unique structural and physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensionality, make them attractive motifs for molecular design. nih.govacs.org The inherent ring strain in oxetanes, with a strain energy of approximately 106 kJ/mol, contributes to their unique reactivity. ethz.ch

In the context of drug discovery, the incorporation of an oxetane (B1205548) ring can significantly influence a molecule's properties. It can enhance aqueous solubility, metabolic stability, and modulate the basicity (pKa) of nearby functional groups. nih.govacs.orgscirp.org For instance, the electron-withdrawing nature of the oxetane ring can lower the pKa of an adjacent amine. nih.gov Furthermore, oxetanes can serve as isosteres for other common functional groups like carbonyls and gem-dimethyl groups, offering a strategy to fine-tune the characteristics of a lead compound. nih.govacs.orgchimia.ch This ability to favorably alter pharmacokinetic profiles has led to a surge in their use in medicinal chemistry programs. nih.gov

Historical Context of Oxetane Chemistry in Academic and Industrial Research

The study of oxetanes is not new, but their application in drug discovery has seen a significant resurgence since the early 2000s. nih.govacs.org Historically, the synthesis of oxetanes posed a considerable challenge due to the kinetic and thermodynamic barriers associated with forming a strained four-membered ring. acs.org Early synthetic methods often relied on intramolecular Williamson etherification. acs.org

A pivotal moment in the popularization of oxetanes came with the discovery of the natural product paclitaxel (B517696) (Taxol), an anticancer agent containing an oxetane ring crucial for its biological activity. acs.orgnih.gov This discovery spurred further investigation into the synthesis and properties of oxetane-containing molecules. nih.gov In 2006, influential work on using 3,3-disubstituted oxetanes as replacements for gem-dimethyl groups further fueled interest in both academic and industrial settings. acs.org Despite these advances, the development of efficient and diverse synthetic methodologies for creating substituted oxetanes remains an active area of research. nih.govacs.org

Rationale for Focus on Chiral Amino-Oxetanes: The Case of [(2R)-oxetan-2-yl]methanamine

Chiral amino-oxetanes, and specifically this compound, represent a particularly valuable class of building blocks. The presence of a chiral center and a primary amine offers multiple points for diversification and covalent attachment in the synthesis of more complex molecules. thieme.decymitquimica.com The "(2R)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral carbon at the 2-position of the oxetane ring.

The combination of the oxetane's property-modulating effects with the synthetic versatility of the primary amine makes these compounds highly sought after in medicinal chemistry. acs.org Amino-oxetanes have found use as amide isosteres and have shown improved stability against enzymatic degradation while maintaining biological activity. acs.org The specific focus on this compound stems from its emergence as a key intermediate in the synthesis of various pharmaceutical candidates, including glucagon-like peptide-1 (GLP-1) receptor agonists. google.com Its compact structure and defined stereochemistry provide a scaffold for creating novel therapeutics with potentially improved pharmacological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B3115287 [(2R)-oxetan-2-yl]methanamine CAS No. 2090728-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-oxetan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEFNAHLCTUWAH-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090728-35-9
Record name 1-[(2R)-oxetan-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Role of the Oxetane Moiety in Molecular Design and Biological Interactions

Conformational Influence of the Oxetane (B1205548) Ring on Molecular Structure and Three-Dimensionality

The introduction of substituents onto the oxetane ring can further influence its conformation, often leading to a more puckered structure to alleviate steric strain. acs.org For instance, X-ray crystallography has shown that substituted oxetanes can exhibit more pronounced puckering. acs.org This conformational locking effect can be advantageous in drug design, as it can pre-organize a molecule into a bioactive conformation for optimal binding to a biological target. nih.gov Furthermore, the defined exit vectors from the oxetane ring, as seen in amino-oxetanes, provide alternative spatial arrangements for substituents compared to more traditional linkers, which can be exploited to explore new chemical space and improve binding interactions. digitellinc.com

Oxetane Ring as a Bioisosteric Replacement in Drug Discovery

A key application of the oxetane moiety in medicinal chemistry is its use as a bioisostere, a chemical substituent that can replace another group while retaining or enhancing the desired biological activity. beilstein-journals.orgacs.org The oxetane ring has proven to be a particularly effective replacement for carbonyl and gem-dimethyl groups. nih.govacs.org

Bioisosterism with Carbonyl and gem-Dimethyl Groups

The oxetane ring is considered a non-classical isostere of the carbonyl group due to similarities in their polarity and ability to act as hydrogen bond acceptors. mdpi.comnih.gov The oxygen atom in the oxetane ring, with its exposed lone pairs of electrons, can form effective hydrogen bonds, comparable in strength to those formed by many carbonyl functional groups like ketones and esters. acs.orgmdpi.com However, a significant advantage of replacing a carbonyl group with an oxetane is the enhanced metabolic stability. beilstein-journals.orgacs.org Carbonyl groups are often susceptible to enzymatic reduction or can lead to epimerization at adjacent stereocenters, whereas the oxetane ring is generally more resistant to such metabolic transformations. acs.org

Pioneering work by Carreira and colleagues demonstrated that 3,3-disubstituted oxetanes can serve as effective surrogates for gem-dimethyl groups. nih.govacs.org Gem-dimethyl groups are frequently incorporated into drug candidates to block metabolically weak C-H bonds. However, this often comes at the cost of increased lipophilicity, which can negatively impact pharmacokinetic properties. nih.gov The oxetane ring provides a more polar alternative, offering similar steric bulk to hinder metabolism without the undesirable increase in lipophilicity. nih.govacs.org

Impact on Molecular Shape and Electrostatic Potential for Receptor Binding

The replacement of a planar carbonyl group with a non-planar oxetane ring inherently increases the three-dimensionality of a molecule. nih.govacs.org This can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov The defined geometry of the oxetane ring can also provide a better conformational fit within a receptor's binding pocket. acs.org

The electrostatic potential of a molecule is a critical determinant of its interaction with a biological target. The incorporation of the electronegative oxygen atom within the strained four-membered ring of an oxetane significantly influences the local electronic environment. nih.gov This results in a distinct electrostatic potential map compared to its carbonyl or gem-dimethyl counterparts. nus.edu.sg This altered electrostatic profile can lead to different or improved interactions with amino acid residues in a protein's active site, potentially enhancing binding affinity and potency. chemrxiv.org For example, the oxetane moiety can participate in favorable hydrogen bond interactions with specific residues, as has been suggested in docking studies of oxetane-containing inhibitors. nih.gov

Modulation of Pharmacological Profiles by Oxetane Incorporation

Influence on Amine Basicity and Related Interactions

A well-documented effect of the oxetane ring is its ability to reduce the basicity (pKa) of a nearby amine group. nih.govdigitellinc.com This is due to the strong inductive electron-withdrawing effect of the electronegative oxygen atom within the strained ring structure. nih.gov The magnitude of this effect is dependent on the proximity of the amine to the oxetane ring. For an amine alpha to the oxetane, the pKa can be reduced by approximately 2.7 units, which corresponds to a 500-fold decrease in basicity. nih.govacs.org This effect diminishes with increasing distance, with reductions of about 1.9 units at the beta position, 0.7 units at the gamma position, and 0.3 units at the delta position. nih.gov

This modulation of basicity is a powerful tool in drug design. High basicity in drug candidates can sometimes lead to off-target effects, such as hERG channel inhibition, or poor selectivity. acs.org By strategically placing an oxetane group, medicinal chemists can fine-tune the pKa of an amine to an optimal range, thereby mitigating these liabilities while maintaining or even improving the desired pharmacological activity. acs.org For example, in the optimization of spleen tyrosine kinase (Syk) inhibitors, the introduction of an oxetane on a piperazine (B1678402) ring reduced basicity, leading to improved T-cell versus B-cell selectivity. acs.org

Table 1: Effect of Oxetane on Amine pKa

Position of Amine Relative to OxetaneApproximate pKa Reduction (units)
Alpha (α)2.7
Beta (β)1.9
Gamma (γ)0.7
Delta (δ)0.3

Data sourced from J. Med. Chem. 2023, 66, 18, 12691–12733 nih.gov

Enhancement of Metabolic Stability and Diversion from Cytochrome P450 Metabolism

The incorporation of an oxetane ring is a widely used strategy to enhance the metabolic stability of drug candidates. acs.orgenamine.net As previously mentioned, replacing metabolically labile groups like gem-dimethyl or carbonyl functions with an oxetane can block common sites of metabolism. nih.govacs.org This often leads to a reduction in metabolic clearance and an improved pharmacokinetic profile. researchgate.net

A particularly intriguing aspect of oxetane metabolism is its potential to divert drug clearance away from the cytochrome P450 (CYP450) enzyme system. scirp.org The majority of drugs are metabolized by CYP450 enzymes, which can lead to drug-drug interactions when multiple drugs competing for the same enzyme are co-administered. scirp.org It has been discovered that some oxetane-containing compounds can be hydrolyzed by microsomal epoxide hydrolase (mEH), an alternative metabolic pathway. acs.orgscirp.orgresearchgate.net This represents a non-oxidative route of metabolism for a non-epoxide substrate. scirp.org By designing molecules that are preferentially metabolized by mEH, it may be possible to reduce the potential for CYP450-mediated drug-drug interactions. scirp.orgresearchgate.net However, it is important to note that the formation of the oxetane ring in some natural products, such as Paclitaxel (B517696) (Taxol), is catalyzed by a cytochrome P450 enzyme. acs.orgnih.govresearchgate.net

Table 2: Comparison of Physicochemical and Metabolic Properties of Carbonyl vs. Oxetane Analogs

Compound PairFeatureSolubilityLipophilicity (cLogP)Metabolic Stability (Intrinsic Clearance)
Pyrrolidine Derivative 7 (Carbonyl)CarbonylHigherLowerLower
Pyrrolidine Derivative 8 (Oxetane)OxetaneLowerHigherHigher
Piperidine Derivative 9 (Carbonyl)CarbonylHigherHigherLower
Piperidine Derivative 10 (Oxetane)OxetaneLowerLowerHigher

Adapted from Chem. Rev. 2016, 116, 15, 8614–8698. acs.org Metabolic stability was assessed using human and mouse liver microsomes.

Strategic Integration of Amino-Oxetane Motifs in Lead Optimization Programs

The incorporation of amino-oxetane motifs, where an amine functionality is attached directly or proximally to an oxetane ring, is a key strategy in lead optimization. A recent analysis of drug discovery campaigns highlighted that over half of the oxetane-containing structures were amino-oxetanes. nih.govacs.org This prevalence underscores their utility in addressing specific challenges encountered during the development of drug candidates.

Typically, the amino-oxetane motif is introduced during the later stages of a lead optimization program. acs.org Its primary purpose is often to rectify suboptimal pharmacokinetic (PK) properties in a promising lead compound, such as poor solubility, high metabolic clearance, or problematic basicity, without sacrificing potency. nih.govacs.org The electron-withdrawing nature of the oxetane ring is particularly effective at attenuating the basicity of an adjacent nitrogen atom, a modification that can mitigate risks such as hERG channel inhibition and improve target selectivity. nih.govacs.orgnih.gov

Several case studies from drug discovery literature illustrate the successful application of this strategy.

Case Study: Optimization of mTOR Inhibitor GDC-0349

In the development of mTOR inhibitors, a lead compound (7) showed promise but was hampered by poor free plasma clearance and time-dependent inhibition (TDI) of CYP enzymes. An initial modification to an alkylamine derivative resolved the CYP inhibition but introduced high cardiac toxicity (hERG IC₅₀ = 8.5 μM) due to the increased basicity of the amine (pKa = 7.6). The strategic introduction of an N-oxetane substituent to create GDC-0349 successfully resolved these issues. The oxetane's inductive effect lowered the amine's pKa to 5.0, which in turn eliminated the hERG liability (IC₅₀ > 100 μM) and led to a 10-fold reduction in free plasma clearance compared to the original lead. nih.govacs.org

Table 1: Physicochemical and Safety Profile Improvements in mTOR Inhibitor Lead Optimization

Compound Key Structural Feature Amine pKa hERG Inhibition (IC₅₀) Key Improvement
Lead Compound 7 Amino-pyrimidine - - Starting Point
Alkylamine Intermediate Tertiary alkylamine 7.6 8.5 μM Reduced CYP inhibition

| GDC-0349 | Amino-oxetane | 5.0 | > 100 μM | Reduced basicity, eliminated hERG risk |

Case Study: Optimization of Spleen Tyrosine Kinase (Syk) Inhibitor Entospletinib

During the optimization of the Syk inhibitor entospletinib, an intermediate with a 4-ethyl-piperazine group showed good metabolic stability but poor T-cell versus B-cell selectivity (T/B ratio = 5), a consequence of the piperazine's high basicity (calculated pKa = 8.0). Replacing the ethyl group with an oxetane on the piperazine nitrogen created a new analog with significantly improved properties. The amino-oxetane motif reduced the basicity to a calculated pKa of 6.4, which doubled the cell selectivity (T/B ratio = 10) while preserving high metabolic stability and solubility. nih.govacs.org

Table 2: Impact of Amino-Oxetane on Selectivity of a Syk Inhibitor

Compound Feature Calculated Amine pKa T/B Cell Selectivity Ratio
4-ethyl-piperazine 8.0 5

| 4-oxetanyl-piperazine | 6.4 | 10 |

Case Study: Optimization of Respiratory Syncytial Virus (RSV) Inhibitors

In a program targeting RSV, a lead compound with a gem-dimethyl group adjacent to a terminal amine showed an undesirable accumulation in tissues, correlated with a high volume of distribution (Vss). This was attributed to the high basicity of the amine. Replacing the gem-dimethyl group with an oxetane ring yielded a new compound with a markedly improved anti-RSV effect and excellent oral activity. The reduced basicity of the terminal amine, caused by the adjacent electron-withdrawing oxetane, led to a more favorable, lower Vss. nih.gov

Table 3: List of Compounds

Compound Name
[(2R)-oxetan-2-yl]methanamine
Entospletinib
GDC-0349
Leu-enkephalin

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Building Block in Pharmaceutical Synthesis

[(2R)-oxetan-2-yl]methanamine and its enantiomer are valuable intermediates in the synthesis of pharmacologically active compounds. Its incorporation into a drug candidate can improve key properties such as solubility and metabolic stability, and reduce the risk of metabolism by cytochrome P450 enzymes. acs.orgscirp.org The ability to use this building block in late-stage functionalization allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. nih.gov

Case Studies: Incorporation into Biologically Active Molecules

A significant application of this compound is in the development of glucagon-like peptide-1 (GLP-1) receptor agonists, which are used in the treatment of type 2 diabetes and obesity. google.comgoogleapis.com The oxetane-containing fragment often forms a key part of the molecule that interacts with the biological target. For example, it has been incorporated into benzimidazole-based GLP-1 receptor agonists. googleapis.com The oxetane (B1205548) moiety in these contexts can enhance the drug-like properties of the final compound. scirp.org

Computational and Theoretical Insights into 2r Oxetan 2 Yl Methanamine and Oxetane Chemistry

Quantum Mechanical Studies of Oxetane (B1205548) Ring Strain, Stability, and Reactivity

Quantum mechanical calculations are essential for quantifying the unique electronic and structural properties of the oxetane ring. These studies reveal the extent of its ring strain and how this intrinsic feature dictates its stability and chemical reactivity.

The parent oxetane molecule possesses a significant ring strain of approximately 25.5 kcal/mol (106 kJ/mol), a value comparable to that of oxirane (27.3 kcal/mol) and substantially greater than that of the more flexible five-membered ring, tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgmdpi.com This strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.org For instance, X-ray diffraction studies have determined the C–O–C bond angle to be around 90.2° and the C–C–C bond angle to be about 84.8°. acs.org This angular distortion makes the C-O bonds labile and susceptible to cleavage by nucleophiles, positioning oxetanes as valuable synthetic intermediates. acs.org

Unlike the planar cyclobutane, the oxetane ring is not perfectly flat. It adopts a puckered conformation to relieve some of the torsional strain from eclipsing interactions between adjacent hydrogen atoms. mdpi.comacs.org The puckering angle in unsubstituted oxetane is small, measured at 8.7° at 140 K. mdpi.com The introduction of substituents onto the ring can significantly increase this puckering. mdpi.comacs.org For example, the biodegradable insecticide EDO, a substituted oxetane, exhibits a more pronounced puckering angle of 16°. acs.org

The stability of the oxetane ring is highly dependent on its substitution pattern. Computational and experimental studies have shown that 3,3-disubstituted oxetanes are generally more stable, particularly under acidic conditions. nih.gov This enhanced stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles towards the C–O σ* antibonding orbital. nih.govresearchgate.net Conversely, oxetanes with electron-donating groups at the C2 position are often less stable. nih.gov

The strained C–O–C bond angle also has the effect of exposing the lone pairs on the oxygen atom, making oxetane a potent hydrogen-bond acceptor and Lewis base. beilstein-journals.orgmdpi.com This property is crucial for its application in medicinal chemistry, as oxetanes can form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl groups as hydrogen-bond acceptors. mdpi.com

Table 1: Comparison of Ring Properties for Cyclic Ethers
CompoundRing SizeRing Strain (kcal/mol)C-O-C Angle (°)
Oxirane327.3~60
Oxetane425.5~90.2
Tetrahydrofuran55.6~108

Data sourced from multiple computational and experimental studies. beilstein-journals.org

Conformational Analysis and Prediction of Stereoselectivity in Oxetane Synthesis

The stereocontrolled synthesis of substituted oxetanes, such as [(2R)-oxetan-2-yl]methanamine, is a significant challenge. Computational conformational analysis has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of synthetic reactions.

Methods like Density Functional Theory (DFT) and various molecular mechanics force fields are employed to model the potential energy surfaces of reactants, intermediates, and transition states. rsc.org By comparing the energies of different conformational isomers, chemists can predict which diastereomer or enantiomer is more likely to form. For example, in the Paternò-Büchi reaction—a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane—the analysis of biradical intermediate conformations can explain the observed stereoselectivity. nih.govresearchgate.net Calculations can show that one biradical intermediate is more stable than another, leading to the preferential formation of a specific isomer. researchgate.net

The synthesis of 2,4-substituted oxetanes from 1,3-diols provides another example. acs.org Stereocontrolled synthesis relies on the selective formation of key intermediates, a process that can be modeled computationally to understand the factors governing the inversion of stereochemistry at specific steps. acs.org Similarly, in the synthesis of oxetane-containing peptides, computational analysis, alongside NMR spectroscopy, helps determine the preferred secondary structures, which are often dictated by internal hydrogen-bonding motifs. acs.orgresearchgate.net

In more complex molecules, the oxetane ring can act as a "conformational lock," rigidifying the structure. acs.org A classic example is the natural product Taxol, where the oxetane D-ring is believed to lock the conformation of the diterpene core and the C13 side chain, which is crucial for its biological activity. acs.orgmagtech.com.cn Computational studies have been instrumental in supporting this hypothesis. acs.org

Table 2: Computational Methods in Oxetane Synthesis
Reaction TypeComputational MethodInsight ProvidedReference
Paternò-Büchi ReactionCASSCF, DFTStability analysis of biradical intermediates to predict stereoselectivity. nih.gov
Cyclization of 1,3-diolsDFTModeling of transition states to rationalize stereochemical inversion. acs.org
Folding of Oxetane-PeptidesMolecular Mechanics, NMRPrediction of stable secondary structures and hydrogen-bonding patterns. acs.org
Kinetic ResolutionDFTElucidation of catalyst-substrate binding and energy transfer pathways. acs.org

Reaction Mechanism Elucidation via Computational Chemistry

Understanding the detailed mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides a virtual window into the dynamic processes of bond breaking and formation, which is particularly valuable for the strained and reactive oxetane ring.

Density functional theory (DFT) and ab initio methods are widely used to map the potential energy surfaces of reactions involving oxetanes. rsc.org By optimizing the geometries of reactants, products, intermediates, and transition states, researchers can construct a detailed reaction profile. rsc.orgrsc.org For instance, the mechanism of the cationic ring-opening polymerization of oxetane has been investigated using DFT. rsc.orgrsc.org These calculations showed that the reaction proceeds by the oxygen atom of a neutral oxetane molecule attacking a carbon atom of a protonated oxetane cation. rsc.orgrsc.org The studies successfully identified the transition state structures and calculated the activation energies for the propagation steps, revealing that the initial step has a very low energy barrier. rsc.orgrsc.org

Photochemical reactions of oxetanes have also been elucidated computationally. The photocycloreversion of spirocyclic oxetanes (a retro-Paternò-Büchi reaction) was studied using a combination of spectroscopy and quantum chemical calculations. acs.orgnih.gov These calculations helped to explain why different reaction pathways are followed depending on whether the reaction proceeds from an excited singlet state or a triplet state. nih.gov On the triplet potential energy surface, the reaction was found to proceed via a stepwise mechanism involving 1,4-diradical intermediates. acs.org

Computational methods are also crucial for correcting proposed reaction mechanisms that were based on misassigned product structures. nsf.gov By accurately predicting NMR chemical shifts and other spectroscopic data for all possible isomers, computational analysis can identify the true product structure, forcing a re-evaluation of the mechanistic pathway. nsf.govacs.org

Table 4: Computational Elucidation of Oxetane Reaction Mechanisms
ReactionComputational MethodKey Mechanistic FindingReference
Cationic Ring-Opening PolymerizationDFT (B3LYP), MP2Mechanism involves O-atom attack on the C-atom of an oxetane cation with a low activation energy. rsc.orgrsc.org
Thermolysis to Ethylene and FormaldehydeSemiempirical MO TheoryDetailed study of the reaction pathway. pku.edu.cn
Photochemical Ring CleavageDFT (wB97X-D4)Identified distinct pathways from singlet (S1) and triplet (T1) states leading to different products. nih.gov
Defluorosulfonylative AminationDFTProposed an SN1 mechanism via a stable oxetane carbocation intermediate. researchgate.net
Displacement by Grignard ReagentsDFTMechanism proceeds via an inner-sphere attack through a metalaoxetane transition state. gonzalojimenezoses.com

Future Perspectives and Emerging Challenges in Oxetane Research

Development of Next-Generation Stereoselective Synthetic Methodologies for Enantioenriched Oxetanes

The synthesis of oxetanes presents a considerable challenge due to the inherent ring strain of the four-membered ether, which makes cyclization kinetically less favorable compared to the formation of three-, five-, or six-membered rings. acs.org The development of practical and stereocontrolled methods for accessing enantioenriched oxetanes is therefore a critical area of ongoing research. researchgate.net

Next-generation strategies are moving beyond classical Williamson etherification, which often requires harsh conditions and can suffer from low yields, to more sophisticated catalytic approaches. acs.orgbeilstein-journals.org Key areas of development include:

Asymmetric Catalysis : Chiral catalysts are being employed to achieve high levels of enantioselectivity in oxetane (B1205548) synthesis. For instance, chiral Brønsted acids have been used in the asymmetric desymmetrization of oxetanes to generate all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov Similarly, chiral squaramide derivatives have proven effective in catalyzing the highly enantioselective addition of nucleophiles to a wide range of oxetane substrates, providing access to valuable chiral 1,3-bromohydrin building blocks. nih.gov

Biocatalysis : Engineered enzymes offer a powerful and sustainable route to chiral oxetanes. Halohydrin dehalogenases (HHDHs), for example, have been engineered to catalyze the stereoselective kinetic resolution of chiral oxetanes and the formation of 1,3-disubstituted alcohols with exceptional stereoselectivity (up to >99% ee). nih.gov This biocatalytic platform expands the enzymatic toolbox for creating and modifying chiral oxetane rings. researchgate.netnih.gov

Photochemical and Cycloaddition Reactions : The Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl group and an alkene, is a versatile and atom-economical method for constructing the oxetane ring. beilstein-journals.orgbeilstein-journals.org Advances in this area include the use of iridium photosensitizers to enable the reaction under mild conditions. beilstein-journals.org

Novel Ring-Forming Strategies : Researchers are exploring innovative cyclization methods, such as those based on C-C bond formation, ring expansions of smaller rings, or ring contractions of larger ones. beilstein-journals.orgbeilstein-journals.org For example, 2-sulfonyl oxetanes have been synthesized via a C-C bond-forming cyclization where a sulfone group stabilizes the necessary carbanion intermediate. acs.org

Synthetic StrategyDescriptionKey AdvantagesRepresentative Research Finding
Asymmetric DesymmetrizationUse of a chiral catalyst to selectively open a prochiral oxetane, creating a chiral center.High enantioselectivity; access to complex stereocenters.A chiral Brønsted acid catalyst enables the desymmetrization of oxetanes by internal sulfur or selenium nucleophiles to form quaternary stereocenters. nsf.gov
Biocatalytic Kinetic ResolutionEngineered enzymes selectively react with one enantiomer of a racemic oxetane mixture.Excellent stereoselectivity (>99% ee); sustainable (enzymatic) process.Engineered halohydrin dehalogenase (HheC) variants catalyze the ring-opening of oxetanes with high stereoselectivity (E > 200). nih.gov
Catalytic [2+2] CycloadditionLight-induced or Lewis acid-catalyzed reaction between a carbonyl and an alkene to form the oxetane ring.High atom economy; versatile for various substitution patterns.The Paternò–Büchi reaction is a widely used method for oxetane synthesis. beilstein-journals.org
Chiral Anion-Binding CatalysisA chiral catalyst uses a bound anion as the nucleophile for stereocontrolled ring-opening.Precise stereochemical control; applicable to a broad range of substrates.A chiral squaramide catalyst promotes highly enantioselective addition of TMSBr to 3,3-disubstituted oxetanes. nih.gov

Advanced Strategies for Scaffold Diversity and Chemical Space Exploration with Amino-Oxetanes

Amino-oxetanes are particularly valuable building blocks in medicinal chemistry. The oxetane ring can modulate the basicity (pKa) of the adjacent amine, improve aqueous solubility, and enhance metabolic stability. nih.govpharmablock.com Advanced strategies are now focused on leveraging these properties to explore new regions of chemical space and generate diverse molecular libraries for drug screening.

Diversity-Oriented Synthesis (DOS) : DOS aims to create collections of structurally diverse molecules from simple starting materials. Aminocatalytic privileged Diversity-Oriented Synthesis (ApDOS) is one such strategy that uses aminocatalysis to transform simple carbonyls into stereochemically rich and complex scaffolds, which could be applied to oxetane-containing precursors. encyclopedia.pub

Novel Building Block Development : While 3-amino-oxetane is a widely used building block, there is a significant need to develop new and diversely substituted oxetane reagents to expand the accessible chemical space. nih.govacs.org Recent efforts have produced oxetane sulfonyl fluorides and oxetane amino acids, which can be coupled with various partners using modern cross-coupling methods like decarboxylative arylation. nih.gov

Scaffold Diversification : Ruthenium-catalyzed oxidative alkynylation has been used to convert primary alcohols into ynones, which then serve as versatile intermediates for creating a variety of N-heterocycles bearing oxetane moieties, such as pyrazoles, isoxazoles, and pyrimidines. nih.gov This demonstrates a three-fold scaffold diversification from a single oxetane-containing starting material. nih.gov

Late-Stage Functionalization : The ability to modify the oxetane ring late in a synthetic sequence is crucial for rapidly generating analogues for structure-activity relationship (SAR) studies. However, this remains a synthetic challenge due to the potential instability of the oxetane ring under various reaction conditions. nih.govacs.org

StrategyApproachGoalExample
Building Block SynthesisDeveloping new, functionalized oxetane reagents beyond the common 3-amino-oxetane.Increase the diversity of oxetane substitutions in drug candidates.Development of oxetane sulfonyl fluorides for coupling with diverse nucleophiles. nih.gov
Scaffold HoppingReplacing common fragments like morpholine (B109124) or gem-dimethyl groups with spirocyclic or substituted oxetanes.Improve physicochemical properties while maintaining or improving biological activity.Spirocyclic oxetanes like 2-oxa-6-aza-spiro[3.3]heptane can mimic and even surpass the solubilizing ability of morpholine. researchgate.net
Multi-Component ReactionsCombining multiple starting materials in a single step to rapidly build molecular complexity.Efficiently generate libraries of complex oxetane-containing molecules.Ruthenium-catalyzed oxidative alkynylation enables the synthesis of oxetane-bearing ynones, which are converted to pyrazoles, isoxazoles, and pyrimidines. nih.gov

Elucidating Novel Biological Targets and Mechanisms of Action for Oxetane-Containing Compounds

The incorporation of an oxetane motif can profoundly influence the biological activity of a molecule. It can serve as a hydrogen-bond acceptor, interacting with key residues in a protein's binding pocket, or act as a rigid scaffold to lock a molecule into a bioactive conformation. nih.govpharmablock.com A major future challenge is to systematically elucidate the novel biological targets and mechanisms of action for the growing number of oxetane-containing compounds.

Recent research has identified oxetane-containing molecules with activity against a range of targets, including kinases, epigenetic enzymes, and receptors involved in cancer, viral infections, and autoimmune disorders. nih.govnih.gov For example, the FDA-approved drug paclitaxel (B517696) and its derivatives contain an oxetane ring that acts as a hydrogen bond acceptor and a conformational lock, contributing to its mechanism of disrupting microtubule function. nih.govpharmablock.com

Computational methods, such as molecular docking, are being used to predict how these compounds interact with their targets. In silico studies of novel oxetane-containing lignans, for instance, have explored their potential binding modes with SARS-CoV-2 proteases, suggesting new avenues for antiviral drug development. rsc.orgrsc.org The continued integration of computational biology with experimental screening will be essential for identifying new targets and understanding how the unique properties of the oxetane ring drive therapeutic effects. rsc.org

Addressing Scale-Up and Process Intensification Challenges for Chiral Oxetane Production

The transition from a laboratory-scale synthesis to large-scale industrial production is a significant hurdle for many chiral compounds, and oxetanes are no exception. The primary challenges include the potential instability of the strained oxetane ring under harsh reaction conditions and the difficulty of purification on a large scale. nih.gov

To address these issues, the field is moving towards process intensification, particularly through the use of continuous flow chemistry. chemrxiv.org Flow processes offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. acs.orgresearchgate.net

Key developments in this area include:

Immobilized Catalysts : Developing robust heterogeneous or immobilized chiral catalysts that can be used in packed-bed reactors for continuous flow synthesis. This allows for easy separation of the catalyst from the product and catalyst recycling, which is crucial for cost-effective, large-scale production. chemrxiv.org A highly recyclable polymer-supported chiral phosphoric acid (PS-TRIP) has been successfully used for the multi-decagram synthesis of chiral intermediates in a continuous flow system. chemrxiv.org

Telescoped Processes : Combining multiple synthetic steps into a single, uninterrupted flow process without isolating intermediates. This approach has been used to synthesize chiral epoxy alcohols, key precursors for various pharmaceuticals, with high efficiency and reduced waste. acs.org

Reactor Design : Innovations in reactor design are helping to overcome practical issues in flow chemistry, such as pressure drops that can occur when processing catalyst beds over long periods. chemrxiv.org

The successful scale-up of a reaction producing an enantioenriched product from 0.1 mmol to 1.0 mmol demonstrates the feasibility of these advanced manufacturing techniques for chiral oxetane derivatives. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-oxetan-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[(2R)-oxetan-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.